molecular formula C9H4F3NO2 B2516428 5,6,7-trifluoro-1H-indole-2-carboxylic acid CAS No. 247564-70-1

5,6,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B2516428
CAS No.: 247564-70-1
M. Wt: 215.131
InChI Key: IRUXZNNSALVGTR-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the indole-2-carboxylic acid scaffold, a structure recognized for its versatile biological activities and its role as a key pharmacophore in developing enzyme inhibitors . The indole-2-carboxylic acid core is a validated scaffold for inhibiting HIV-1 integrase, a critical viral enzyme. Research indicates that the indole nitrogen and the carboxyl group at the 2-position can chelate the two Mg²⁺ ions within the enzyme's active site, making this structure a promising starting point for developing novel antiviral agents . Furthermore, this specific scaffold has been extensively explored in oncology research, particularly for designing potent and selective inhibitors of Myeloid cell leukemia 1 (Mcl-1) protein. Inhibiting Mcl-1 can restore apoptosis in cancer cells, representing a promising strategy for treating various cancers . The strategic incorporation of three fluorine atoms at the 5, 6, and 7 positions of the indole ring is a common medicinal chemistry tactic. Fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets, by modulating electronic distribution and lipophilicity . This makes this compound a valuable and sophisticated building block for researchers synthesizing and optimizing new chemical entities for biological evaluation. This product is intended for research purposes as a reference standard or chemical intermediate in laboratory settings. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7-trifluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUXZNNSALVGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

5,6,7-Trifluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 5,6,7-trifluoro-1H-indole-2-carboxylic acid is in the development of antiviral agents. Research indicates that this compound can inhibit proteins encoded by the Hepatitis B Virus (HBV), suggesting its potential utility in treating viral infections .

A study demonstrated that derivatives of indole-2-carboxylic acids exhibit significant inhibitory effects against integrase enzymes related to HIV . The introduction of substituents at various positions on the indole core has been shown to enhance antiviral activity. For instance, modifications at the C3 position improved interaction with the integrase's hydrophobic cavity, yielding IC50 values as low as 0.13 μM for some derivatives .

Anticancer Properties

This compound also shows promise as an anticancer agent. Recent studies have focused on its ability to target specific proteins involved in cancer progression. For example, a series of novel indole derivatives were designed to inhibit the 14-3-3η protein associated with liver cancer . These compounds demonstrated significant antitumor activity in vitro.

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTargetIC50 Value (μM)Notes
This compoundHBV proteinsNot specifiedPotential antiviral agent
Derivative 4aHIV-1 Integrase10.06Enhanced activity through structural optimization
Derivative 20aHIV-1 Integrase0.13Significant improvement in inhibitory effect
Novel Indole Derivatives14-3-3η ProteinNot specifiedAntitumor activity against liver cancer

Mechanism of Action

The mechanism of action of 5,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and application being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5,6,7-Trifluoro-1H-indole-2-carboxylic acid
  • CAS Registry Number : 247564-70-1
  • Molecular Formula: C₉H₄F₃NO₂
  • Molecular Weight : 223.13 g/mol
  • Structural Features : The compound consists of an indole scaffold substituted with three fluorine atoms at positions 5, 6, and 7, and a carboxylic acid group at position 2 (Figure 1). This trifluoro substitution confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

The trifluoro substitution may enhance metabolic stability and binding affinity compared to non-fluorinated analogs.

Structural Comparison

Key analogs and their structural differences:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Reference
This compound 247564-70-1 F (5,6,7); COOH (2) C₉H₄F₃NO₂ 223.13
5-Fluoro-1H-indole-2-carboxylic acid 126030-73-7 F (5); COOH (2) C₉H₆FNO₂ 179.15
6-Fluoro-1H-indole-3-carboxylic acid 23077-44-3 F (6); COOH (3) C₉H₆FNO₂ 179.15
5,7-Difluoro-1H-indole-2-carboxylic acid 2059938-04-2 F (5,7); COOH (2) C₉H₅F₂NO₂ 199.15
5,7-Dichloroindole-2-carboxylic acid N/A Cl (5,7); COOH (2) C₉H₅Cl₂NO₂ 230.05
4,6,7-Trifluoro-1H-indole-2-carboxylic acid N/A F (4,6,7); COOH (2) C₉H₄F₃NO₂ 223.13

Structural Insights :

  • Fluorine vs.
  • Positional Isomerism : 4,6,7-Trifluoro-1H-indole-2-carboxylic acid () is a positional isomer; the altered fluorine distribution impacts electronic effects and steric hindrance.
Physicochemical Properties

Limited data are available for this compound, but comparisons can be inferred from related compounds:

Property This compound 5-Fluoro-1H-indole-2-carboxamide () 5,7-Difluoro-1H-indole-2-carboxylic acid
Melting Point Not reported 249–250°C Not reported
Solubility Likely low (polar carboxylic acid) Soluble in DMSO, DMF Insoluble in water
Acidity (pKa) Estimated ~3.5–4.5 (similar to indole-2-carboxylic acid) Not reported ~4.0 (predicted)

Key Observations :

  • The trifluoro substitution likely reduces solubility in aqueous media compared to mono-fluoro derivatives due to increased hydrophobicity.
  • The carboxylic acid group at position 2 enhances hydrogen-bonding capacity, critical for interactions in biological systems .

Biological Activity

5,6,7-Trifluoro-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets. Notably, it has been studied as an inhibitor of HIV-1 integrase, an enzyme critical for the integration of viral DNA into the host genome. The compound's indole core and carboxyl group facilitate the chelation of magnesium ions within the active site of integrase, which is essential for its catalytic function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole scaffold significantly affect the compound's potency. For instance:

  • Substituents at C3 and C6 : The introduction of halogenated groups at these positions has been shown to enhance integrase inhibitory activity. Compounds with long-chain substitutions at C3 exhibited improved interaction with the hydrophobic cavity near the active site .
  • Binding Interactions : The binding mode analysis reveals that compounds with π–π stacking interactions with viral DNA demonstrate enhanced inhibitory effects. For instance, derivatives with a C6 halogenated benzene ring showed improved binding affinity and potency against HIV integrase .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and its derivatives:

CompoundTargetIC50 (μM)Notes
This compoundHIV-1 Integrase32.37Initial compound showing moderate inhibition
Compound 17aHIV-1 Integrase3.11Enhanced activity through structural optimization
Compound 20aHIV-1 Integrase0.13Significant improvement in inhibitory effect

Antiviral Activity

A recent study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The most potent derivative identified was compound 20a, which exhibited an IC50 value of 0.13 μM. This study highlighted how structural modifications could lead to substantial increases in antiviral efficacy .

Anticancer Potential

In addition to antiviral applications, compounds based on the indole framework have been explored for anticancer properties. For example, studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and enhancing cytotoxicity against malignant cells .

Q & A

Q. What are the established synthetic routes for 5,6,7-trifluoro-1H-indole-2-carboxylic acid?

The synthesis of fluorinated indole derivatives typically involves cyclization of fluorinated phenylhydrazine precursors. For example:

  • Stepwise fluorination : Starting with a fluorinated aromatic precursor (e.g., hexafluorobenzene), sequential substitution and cyclization reactions can introduce fluorine atoms at specific positions .
  • Phenylhydrazine-based routes : Fluorinated phenylhydrazines (e.g., 2,4,5-trifluorophenylhydrazine) can react with α-ketoesters or ketones under Fischer indole conditions to form the indole core. Post-synthetic hydrolysis of ester groups yields the carboxylic acid .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) must be carefully controlled to avoid over-fluorination or side reactions.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in a moisture-free, sealed container to prevent hydrolysis or degradation of the carboxylic acid group .
  • Safety protocols : Use P95/P100 respirators and nitrile gloves when handling powdered forms, as fluorinated indoles may generate hazardous aerosols. Avoid drainage disposal due to potential environmental persistence .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR/FTIR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR to resolve indole ring protons. Carboxylic acid groups are identifiable via FTIR (C=O stretch ~1700 cm1^{-1}) .
  • X-ray crystallography : Refinement with SHELXL (via SHELX suite) is ideal for resolving fluorine positional ambiguities, especially in polymorphic crystals .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing between mono-, di-, and tri-fluorinated byproducts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for fluorinated indole derivatives?

  • Challenge : Overlapping 19F^{19}\text{F} signals or anisotropic effects in crowded spectra.
  • Solutions :
    • Use 2D NMR (e.g., 19F^{19}\text{F}-1H^{1}\text{H} HMBC) to correlate fluorine atoms with adjacent protons.
    • Perform variable-temperature NMR to reduce signal broadening caused by dynamic processes.
    • Validate assignments via X-ray crystallography , which provides unambiguous positional data for fluorine atoms .

Q. What computational approaches predict the reactivity of the trifluoro groups in biological or catalytic systems?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions on the indole ring, which influence nucleophilic attack or hydrogen bonding.
  • Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase or kinases) to assess binding affinity changes due to fluorine’s electronegativity .
  • MD simulations : Study solvation effects on the carboxylic acid group’s ionization state, which impacts solubility and bioavailability.

Q. What strategies optimize synthesis yield under varying reaction conditions?

  • Table: Key Reaction Parameters

    ParameterOptimal RangeImpact on YieldReference
    Temperature80–100°CHigher yields at moderate temps (avoids decomposition)
    SolventEthanol/Water (3:1)Balances solubility and cyclization efficiency
    CatalystZnCl2_2 or H2_2SO4_4Acidic conditions favor indole ring closure
  • Controlled fluorination : Use selective fluorinating agents (e.g., DAST) to minimize over-fluorination. Monitor reaction progress via TLC with UV detection.

Q. How can researchers address contradictions in reported biological activity data?

  • Case study : If one study reports enzyme inhibition while another shows no activity:
    • Verify purity (>98% via HPLC) to exclude byproduct interference .
    • Replicate assays under standardized conditions (pH, temperature, and buffer composition).
    • Perform dose-response curves to identify activity thresholds and potential off-target effects.

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Key issues :
    • Purification : Column chromatography may be impractical; switch to recrystallization (e.g., using ethanol/water mixtures).
    • Fluorine leaching : Monitor for defluorination byproducts via 19F^{19}\text{F} NMR during process optimization.
    • Yield trade-offs : Higher temperatures increase reaction rates but risk decomposition—balance with catalyst loading .

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